8-Aminooctan-1-OL hcl

Catalog No.
S3679428
CAS No.
2551116-35-7
M.F
C8H20ClNO
M. Wt
181.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Aminooctan-1-OL hcl

CAS Number

2551116-35-7

Product Name

8-Aminooctan-1-OL hcl

IUPAC Name

8-aminooctan-1-ol;hydrochloride

Molecular Formula

C8H20ClNO

Molecular Weight

181.70 g/mol

InChI

InChI=1S/C8H19NO.ClH/c9-7-5-3-1-2-4-6-8-10;/h10H,1-9H2;1H

InChI Key

OTLUIYBGMAQEIP-UHFFFAOYSA-N

SMILES

C(CCCCO)CCCN.Cl

Canonical SMILES

C(CCCCO)CCCN.Cl

8-Aminooctan-1-ol hydrochloride, also known by its chemical formula C₈H₁₉NO·HCl and CAS Number 19008-71-0, is a primary amino alcohol characterized by the presence of an amino group attached to an octanol chain. This compound is notable for its hydrophilic properties due to the hydroxyl and amino functional groups, which enhance its solubility in water and make it useful in various chemical applications. The molecular weight of 8-Aminooctan-1-ol hydrochloride is approximately 145.24 g/mol, and it can be represented by the structural formula NCCCCCCCCO, indicating a linear arrangement of carbon atoms with functional groups at one end .

  • Alkylamine Chain: 8-AOO-HCl possesses an eight-carbon (octane) alkyl chain, which is a hydrocarbon group commonly found in fatty acids and various biological molecules. This lipophilic (fat-loving) property can influence its interaction with cell membranes and potential biological effects [].
  • Amino Group: The presence of an amine group (NH2) signifies its basic character and potential for involvement in various biochemical reactions, such as enzyme activity or protein interactions.

  • Formation of Amides: The amino group can react with carboxylic acids to form amides, a reaction that is fundamental in organic synthesis.
  • Esterification: It can also undergo esterification reactions with carboxylic acids or their derivatives, resulting in the formation of esters .
  • Salt Formation: When reacted with acids, it forms hydrochloride salts, which are often more stable and soluble than the free base form
    4
    .

These reactions are essential for synthesizing various organic compounds and modifying existing ones.

Several methods exist for synthesizing 8-Aminooctan-1-ol hydrochloride:

  • Alkylation of Amino Alcohols: This method involves the alkylation of simpler amino alcohols with longer-chain alkyl halides.
  • Multi-Enzymatic Cascade Reactions: Recent advancements have introduced biotechnological approaches using engineered Escherichia coli modules to produce ω-amino alcohols from fatty acid methyl esters through multi-step enzymatic reactions .
  • Direct Reduction: Starting from corresponding fatty acids or their derivatives, reduction processes can yield the desired amino alcohol.

These methods highlight the versatility in producing this compound through both traditional organic synthesis and modern biotechnological approaches.

8-Aminooctan-1-ol hydrochloride finds applications in various fields:

  • Pharmaceuticals: It can serve as an intermediate in drug synthesis or as a building block for bioactive molecules.
  • Biotechnology: Its role as a reagent in enzymatic reactions facilitates the development of biopolymers and other complex organic materials.
  • Chemical Research: Used extensively in organic chemistry for synthesizing amides and esters, it acts as a versatile reagent .

Research into the interaction of 8-Aminooctan-1-ol hydrochloride with biological systems has shown potential pathways for its use as a ligand in receptor-mediated processes. Its interactions with proteins and membranes could lead to insights into its pharmacological effects, although specific studies detailing these interactions are still emerging.

Several compounds share structural similarities with 8-Aminooctan-1-ol hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity LevelUnique Features
6-Amino-1-Hexanol4048-33-3HighShorter carbon chain; potential use in similar applications.
2-Aminocyclohexanol6850-38-0HighCycloalkane structure; different steric properties.
2-Aminodecan-1-ol21782-46-7ModerateLonger carbon chain; used similarly in organic synthesis.
Cyclohexanol, 4-amino-, hydrochloride (1:1)1229186-69-9ModerateCyclohexanol derivative; different ring structure influences reactivity.
3-Aminoheptan-2-ol135696-22-9ModerateSimilar functional groups but differing carbon length.

These compounds highlight the structural diversity within this class of amino alcohols while showcasing the unique linear structure of 8-Aminooctan-1-ol hydrochloride that distinguishes it from cyclic analogs.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

181.1233420 g/mol

Monoisotopic Mass

181.1233420 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-15-2024

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